Aceroside X
CAS No.: 130233-82-8
Cat. No.: VC0190503
Molecular Formula: C25H32O8
Molecular Weight: 460.52
* For research use only. Not for human or veterinary use.

CAS No. | 130233-82-8 |
---|---|
Molecular Formula | C25H32O8 |
Molecular Weight | 460.52 |
Structural Characteristics of Acerosides
General Structural Features
Based on the structural data available for other members of the aceroside family, Aceroside X likely shares the fundamental diarylheptanoid scaffold. The typical structure of acerosides consists of:
-
A 1,7-diphenylheptane backbone
-
An endocyclic biaryl ether bond forming part of a macrocyclic structure
-
Various hydroxyl group substitutions on the aromatic rings
-
Glycosidation at specific hydroxyl positions (typically with glucose moieties)
For comparison, Aceroside I has the molecular formula C₂₅H₃₂O₈ and is specifically described as "(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(12S)-12-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaen-4-yl]oxy]oxane-3,4,5-triol" . This complex nomenclature reflects the intricate stereochemistry and connectivity typical of aceroside compounds.
Synthesis Approaches Relevant to Acerosides
General Synthetic Strategy
Research by organic chemists has established viable synthetic routes to aceroside-type compounds. The key synthetic challenge involves the formation of the macrocyclic structure featuring an endocyclic biaryl ether bond. For related compounds such as acerogenins and aceroside IV, researchers have developed a convergent synthetic strategy that may be applicable to Aceroside X synthesis .
A pivotal step in this synthetic approach involves cycloetherification of linear diarylheptanoid precursors. For instance, the synthesis of acerogenin C employed 1-(4-fluoro-3-nitrophenyl)-7-(3-hydroxy-4-methoxyphenyl)heptan-3-one as a key intermediate, which underwent cyclization under mild conditions (CsF, DMF, 0.01 M, rt, 5 h) to yield the desired macrocycle in excellent yield (95%) .
Key Synthetic Considerations
The successful synthesis of aceroside compounds appears to benefit from:
-
Preorganization of cyclization precursors in bent conformations
-
Entropy-driven intramolecular reactions
-
Strategic placement of electron-withdrawing groups to facilitate SNAr reactions
-
Careful glycosylation strategies for introducing sugar moieties
These principles, established in the synthesis of other aceroside compounds, would likely be applicable to any future synthetic efforts directed toward Aceroside X.
Biological Activity of Acerosides
HDAC Inhibitory Properties
One of the most significant biological activities documented for the aceroside family is histone deacetylase (HDAC) inhibition. Aceroside VIII has been identified as a selective HDAC6 inhibitor with promising anticancer properties . Research has shown that Aceroside VIII:
-
Selectively inhibits HDAC6 catalytic activity
-
Synergistically enhances the anticancer activity of other HDAC inhibitors in HT29 colorectal cancer cells
-
Increases levels of acetylated α-tubulin when combined with other HDAC6 inhibitors like A452
-
Potentiates the induction of apoptosis when used in combination with other agents
The selective nature of this inhibition is particularly noteworthy, as HDAC6 is structurally and functionally unique among the 11 zinc-dependent histone deacetylases identified in humans.
Analytical Characterization Methods
Common Analytical Techniques
The characterization of aceroside compounds typically employs a combination of analytical techniques that would likely be applicable to Aceroside X:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation
-
Mass Spectrometry (MS) for molecular weight determination and fragmentation pattern analysis
-
Liquid Chromatography (LC) for purity assessment and separation
-
Infrared (IR) spectroscopy for functional group identification
Natural Sources and Isolation
Based on the documented sources of other aceroside compounds, Aceroside X would most likely be found in plants belonging to the Acer genus, particularly Acer nikoense . Other potential sources might include:
-
Betula platyphylla (white birch), which has been reported to contain diarylheptanoids including aceroside VIII
-
Parthenocissus tricuspidata, which has been reported to contain aceroside I
The isolation of aceroside compounds typically involves:
-
Collection and preparation of plant material
-
Extraction with appropriate solvents
-
Fractionation using various chromatographic techniques
-
Purification through repeated chromatography
-
Structural confirmation using spectroscopic methods
Research Gaps and Future Directions
Current Limitations in Aceroside X Research
The scientific literature exhibits several significant gaps regarding Aceroside X specifically:
-
Lack of published structural characterization
-
Absence of documented isolation procedures
-
No reported biological activity studies
-
No synthetic approaches specifically targeting Aceroside X
Proposed Research Priorities
To advance our understanding of Aceroside X, future research should prioritize:
-
Isolation and comprehensive structural characterization
-
Development of efficient synthetic routes
-
Evaluation of biological activities, particularly HDAC inhibition
-
Investigation of structure-activity relationships compared to other aceroside family members
-
Assessment of potential therapeutic applications, particularly in cancer treatment
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume